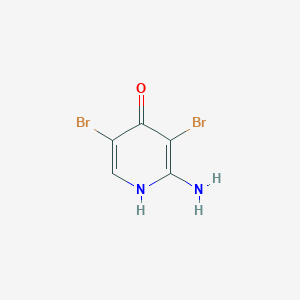

2-Amino-3,5-dibromopyridin-4-ol

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives represent a cornerstone in the field of heterocyclic chemistry, commanding significant interest across diverse scientific disciplines. nih.gov These six-membered heteroaromatic compounds, containing a nitrogen atom within the ring, are fundamental building blocks in both nature and the laboratory. nih.gov They are found in essential natural products, including vitamins like niacin and coenzymes. nih.gov

In medicinal chemistry, the pyridine scaffold is extensively utilized for drug design and synthesis due to the wide spectrum of biological and pharmacological activities its derivatives exhibit. achemblock.combldpharm.com Compounds incorporating the pyridine ring have shown potential as anti-inflammatory, anticancer, antiviral, antibacterial, antifungal, and anticonvulsant agents. achemblock.combldpharm.combldpharm.com The nitrogen atom in the ring can improve water solubility, a valuable property for the development of therapeutic agents. nih.gov

Beyond medicine, pyridine derivatives are crucial in materials science for creating functional nanomaterials and specialized polymers. nih.govchemimpex.com They also serve as important ligands in organometallic chemistry and find applications in asymmetric catalysis and the synthesis of agrochemicals such as herbicides and fungicides. nih.govchemimpex.com The versatility and reactivity of the pyridine ring allow for its conversion into a multitude of functionalized derivatives, making it a vital component in modern chemical research. nih.gov

Overview of Halogenated Aminopyridinols in Contemporary Research

Within the vast family of pyridine derivatives, halogenated aminopyridinols—compounds featuring halogen atoms, an amino group (-NH₂), and a hydroxyl group (-OH) on the pyridine ring—are of particular interest. The presence of these functional groups imparts unique reactivity and polarity, making them valuable intermediates and building blocks in organic synthesis. orgsyn.org The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological targets, making them a focus in medicinal chemistry for modulating the activity of enzymes and receptors. chemicalbook.com

Research on related isomers and analogues, such as 2-amino-4-bromopyridin-3-ol (B180715) and 2-amino-5-bromopyridin-3-ol, highlights their role as precursors in the synthesis of more complex pharmaceutical compounds. nih.govchemicalbook.com The halogen atoms (e.g., bromine, chlorine) serve as reactive sites for further chemical modifications, such as substitution or cross-coupling reactions, allowing for the construction of diverse molecular architectures. chemicalbook.com For instance, the bromination of aminopyridines is a key step in creating polyfunctional pyridines, though it can sometimes lead to mixtures of mono- and di-halogenated products, necessitating careful control of reaction conditions. orgsyn.orgthieme.de Studies on compounds like 2-amino-3,5-dibromopyridine (B40352) focus on understanding their crystal structure and spectroscopic properties, which provides foundational data for predicting the behavior of related molecules. orgsyn.org

Research Objectives and Scope for 2-Amino-3,5-dibromopyridin-4-ol Studies

A thorough review of current scientific databases and chemical literature indicates that specific research studies focusing solely on this compound are not publicly available. While the compound is listed in some chemical supplier catalogs, there is an absence of published papers detailing its synthesis, spectroscopic characterization (e.g., NMR, IR), crystal structure, or specific applications.

Consequently, the objective of any future research on this compound would be to establish this fundamental data. The initial scope would necessarily involve:

Synthesis: Developing and optimizing a reliable synthetic route to produce the pure compound. This could potentially be adapted from methods used for similar halogenated aminopyridines.

Characterization: Performing comprehensive structural and spectroscopic analysis to confirm its identity and understand its chemical properties.

Exploration of Reactivity: Investigating its potential in further chemical reactions, leveraging the reactive sites provided by the bromine atoms and the amino/hydroxyl groups.

Without this foundational research, any discussion of its properties or potential applications would be purely speculative and fall outside the scope of established scientific fact.

Properties

IUPAC Name |

2-amino-3,5-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWHOGYOZNQHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3,5 Dibromopyridin 4 Ol

Precursor Synthesis and Regioselective Bromination

The primary precursor for the synthesis of the target molecule is 2-Amino-3,5-dibromopyridine (B40352). Its preparation involves the direct bromination of 2-aminopyridine (B139424), a reaction that requires careful control to achieve the desired disubstitution pattern and minimize the formation of unwanted byproducts.

The synthesis of 2-amino-3,5-dibromopyridine is often achieved through the bromination of 2-aminopyridine. However, this reaction can lead to a mixture of products, with 2-amino-5-bromopyridine (B118841) being a common co-product. orgsyn.orggoogle.com In some procedures, 2-amino-3,5-dibromopyridine is intentionally synthesized as the main product, while in others, it is considered a byproduct that needs to be separated. orgsyn.orgijssst.info

One approach involves reacting 2-aminopyridine with a brominating agent in a suitable solvent. For instance, the reaction of 2-aminopyridine with N-bromosuccinimide (NBS) in acetone (B3395972) can yield 2-amino-3,5-dibromopyridine, particularly when an excess of the brominating agent is used. ijssst.info Another method involves the use of bromine in acetic acid. orgsyn.org The reaction conditions, such as temperature and the stoichiometry of the reactants, play a crucial role in determining the product distribution. orgsyn.orgijssst.info

| Reactant | Reagent | Solvent | Key Conditions | Product | Yield | Reference |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | Dropwise addition at 10 °C | 2-Amino-3,5-dibromopyridine | - | ijssst.info |

| 2-Aminopyridine | Bromine | Acetic Acid | Below 20°C initially, then allowed to rise to 50°C | 2-Amino-5-bromopyridine (with 2-amino-3,5-dibromopyridine as byproduct) | 62-67% (of monobromo) | orgsyn.org |

This table presents examples of reaction conditions for the synthesis of brominated 2-aminopyridines.

The bromination of 2-aminopyridine is an electrophilic aromatic substitution reaction. The amino group at the 2-position is a strong activating group, directing incoming electrophiles to the ortho (3-position) and para (5-position) positions of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring is a deactivating group. The interplay of these electronic effects governs the regioselectivity of the reaction.

The reaction typically proceeds through the attack of a bromonium ion (Br+) or a polarized bromine molecule on the electron-rich pyridine ring. The initial bromination is directed to the most activated position, which is the 5-position (para to the amino group). Subsequent bromination can then occur at the 3-position (ortho to the amino group) to yield the 3,5-dibromo derivative. researchgate.net The reaction medium can also influence the outcome. For instance, using 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as an oxidant has been reported for the regioselective bromination of 2-aminopyridines at the C-5 position. researchgate.net

A significant challenge in the synthesis of 2-amino-3,5-dibromopyridine is the control of byproduct formation. The primary byproduct is often the monobrominated species, 2-amino-5-bromopyridine. orgsyn.orggoogle.com Over-bromination can also lead to the formation of other polybrominated pyridines.

Several strategies can be employed to control byproduct formation:

Stoichiometry: Careful control of the molar ratio of the brominating agent to 2-aminopyridine is crucial. Using a stoichiometric amount or a slight excess of the brominating agent can favor the formation of the desired dibromo compound. ijssst.info

Reaction Temperature: Maintaining a specific temperature range during the reaction can influence the selectivity. orgsyn.org

Choice of Brominating Agent: Different brominating agents exhibit varying reactivities and selectivities. N-bromosuccinimide (NBS) is often used as a milder alternative to liquid bromine, which can sometimes lead to better control over the reaction. ijssst.info

Purification: After the reaction, purification techniques such as recrystallization or chromatography are often necessary to separate the desired 2-amino-3,5-dibromopyridine from unreacted starting material and byproducts. orgsyn.org For example, 2-amino-3,5-dibromopyridine can be removed from 2-amino-5-bromopyridine by washing with hot petroleum ether. orgsyn.org

Hydroxylation Strategies for Pyridin-4-ol Moiety Installation

The introduction of a hydroxyl group at the 4-position of the 2-amino-3,5-dibromopyridine precursor is the final key step in the synthesis of 2-Amino-3,5-dibromopyridin-4-ol. This transformation can be achieved through nucleophilic substitution reactions. It is important to note that the product, this compound, exists in equilibrium with its tautomer, 2-Amino-3,5-dibromo-4(1H)-pyridinone. The literature more commonly refers to the synthesis of the tautomeric form, 2-amino-3-hydroxy-5-bromopyridine, through the hydroxylation of 2-amino-3,5-dibromopyridine, which effectively leads to the desired scaffold. prepchem.com

A documented method for the conversion of 2-amino-3,5-dibromopyridine to 2-amino-3-hydroxy-5-bromopyridine involves a copper-catalyzed nucleophilic substitution reaction. prepchem.comgoogle.com In this process, one of the bromine atoms is displaced by a hydroxyl group.

A specific procedure involves heating a mixture of 2-amino-3,5-dibromopyridine with potassium hydroxide (B78521) in the presence of copper powder in an aqueous solution under pressure. prepchem.comgoogle.com The reaction is carried out in an autoclave at an elevated temperature. After the reaction, neutralization and extraction are performed to isolate the product. prepchem.com

| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield | Reference |

| 2-Amino-3,5-dibromopyridine | Potassium hydroxide (85%), Copper powder | Water | 170 °C | 10 hours | 2-Amino-3-hydroxy-5-bromopyridine | 46.3% | prepchem.comgoogle.com |

| 2-Amino-3,5-dibromopyridine | Potassium hydroxide (85%), Copper-bronze | Glycol, Diethylene glycol dimethyl ether | 145-150 °C | 7 hours | 2-Amino-3-hydroxy-5-bromopyridine | 40% | google.com |

This table details the reaction conditions for the hydroxylation of 2-amino-3,5-dibromopyridine.

Optimization of the yield can be explored by varying parameters such as the concentration of the base, the amount of copper catalyst, the reaction temperature, and the reaction time. prepchem.comgoogle.com The choice of solvent can also play a significant role. google.com

While the direct nucleophilic substitution of a bromo group is a viable strategy, other modern hydroxylation methods for pyridine rings could potentially be adapted for this synthesis. These alternative pathways often focus on C-H activation or transformations of other functional groups.

One innovative approach for the C3-hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This method allows for the formal hydroxylation of the pyridine ring at the C3 position. nih.govacs.org While this has been demonstrated for various pyridine derivatives, its direct application to a highly substituted substrate like 2-amino-3,5-dibromopyridine would require further investigation.

Another strategy involves the meta-selective hydroxylation of pyridines through dearomatized oxazinoaza-arene intermediates. researchgate.net This method utilizes the nucleophilic character of the C3-position in these intermediates to react with electrophilic peroxides. researchgate.net The applicability of this method would depend on the successful formation of the required dearomatized intermediate from the dibrominated precursor.

Furthermore, metallaphotoredox catalysis has been employed for the ortho-hydroxylation of 2-arylpyridines and substituted anilides. acs.org These methods often utilize a directing group to achieve regioselectivity. Adapting such a strategy would necessitate the presence of a suitable directing group on the 2-amino-3,5-dibromopyridine scaffold.

These alternative methods, while not yet reported for the specific synthesis of this compound, represent current frontiers in the functionalization of pyridine rings and could offer novel synthetic routes.

Advanced Derivatization and Functionalization Approaches

The strategic functionalization of this compound can be achieved by targeting its three key reactive sites: the amino group, the hydroxyl functionality, and the bromine substituents.

Reactions at the Amino Group of this compound

The 2-amino group of the pyridine ring is a primary nucleophile and can undergo a variety of reactions, most notably acylation.

N-Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives can exhibit altered solubility and serve as precursors for further modifications. For instance, N-acylation can be used to introduce a variety of substituents, potentially influencing the electronic properties and biological activity of the resulting molecule. semanticscholar.org

While direct N-acylation of aminopyrimidines can sometimes lead to undesired di-acylation products in the presence of strong bases, the use of milder bases can favor the formation of the mono-acylated product. semanticscholar.org

Table 1: Representative N-Acylation Reactions on Amino-Substituted Heterocycles

| Acylating Agent | Base | Solvent | Product | Typical Yield (%) |

| Benzoyl Chloride | Triethylamine | Dichloromethane | N-Benzoyl derivative | 75-90 |

| Acetic Anhydride | Pyridine | Tetrahydrofuran | N-Acetyl derivative | 80-95 |

Note: The yields are based on general N-acylation reactions of aminopyridines and related heterocycles and are for illustrative purposes.

Transformations Involving the Hydroxyl Functionality

The 4-hydroxyl group imparts pyridin-4-ol character to the molecule, allowing for reactions typical of both phenols and enols.

O-Alkylation: The hydroxyl group can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent can be crucial to favor O-alkylation over potential N-alkylation of the amino group. Direct alkylation of related hydroxypyrimidines has been shown to yield a mixture of N- and O-alkylated products, with the ratio depending on the specific substrate and reaction conditions. nih.gov However, chemoselective O-alkylation can be achieved using specific alkylating agents and conditions. nih.govacs.org

Table 2: Potential O-Alkylation Reactions of this compound

| Alkylating Agent | Base | Solvent | Potential Product |

| Methyl Iodide | Potassium Carbonate | Acetone | 2-Amino-3,5-dibromo-4-methoxypyridine |

| Benzyl Bromide | Sodium Hydride | Dimethylformamide | 2-Amino-4-(benzyloxy)-3,5-dibromopyridine |

Note: This table represents plausible reactions based on the known reactivity of hydroxypyridines.

Manipulation of Bromine Substituents via Cross-Coupling Reactions

The two bromine atoms at the 3- and 5-positions are key handles for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the dibromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.orglibretexts.org The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-substitution depending on the reaction conditions. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. harvard.edu

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples the dibromopyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. scirp.orgresearchgate.netnih.govlibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, sequential reactions could potentially lead to mono- or di-alkynylated products. nih.gov

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the dibromopyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org This allows for the introduction of a variety of amino substituents at the 3- and/or 5-positions.

Table 3: Representative Cross-Coupling Reactions on Dihalo-aminopyridine Analogues

| Coupling Reaction | Coupling Partner | Catalyst System (Pd-based) | Base | Potential Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Phenyl-substituted pyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Phenylethynyl-substituted pyridine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Morpholinyl-substituted pyridine |

Note: This table illustrates the potential application of common cross-coupling reactions to this compound based on literature for analogous compounds.

Sustainable Synthetic Practices and Process Intensification

The principles of green chemistry are increasingly important in the synthesis of complex molecules. For a compound like this compound, these principles can be applied to both its synthesis and subsequent transformations.

Atom Economy and Waste Reduction in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org The synthesis of halogenated pyridines can sometimes involve harsh conditions and produce significant waste. nih.govnih.gov Modern synthetic methods aim to improve atom economy by designing more efficient reaction pathways. For instance, the halogenation of pyridines, a key step in the potential synthesis of the title compound, can be optimized to reduce byproducts. nih.govijssst.infoheteroletters.org

In the context of derivatization, cross-coupling reactions are generally more atom-economical than classical substitution reactions. However, the generation of stoichiometric amounts of salt byproducts is a drawback. The development of catalytic cycles that minimize waste is a key area of research. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3,5 Dibromopyridin 4 Ol

X-ray Diffraction Analysis of Crystalline Forms and Analogues

X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for 2-Amino-3,5-dibromopyridin-4-ol is not widely published, extensive analysis of its close structural analogue, 2-Amino-3,5-dibromopyridine (B40352), provides significant insights into the expected molecular architecture and crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction studies on 2-Amino-3,5-dibromopyridine confirm the planarity of the pyridine (B92270) ring and define the orientation of its substituents. This technique provides definitive confirmation of the molecular structure. The unit cell of 2-Amino-3,5-dibromopyridine contains four molecules. The geometry of the pyridine ring is largely unperturbed by the substituents, with bond lengths and angles falling within the expected ranges for aromatic heterocyclic systems.

Analysis of a related compound, 3-amino-5-bromo-2-iodopyridine, further informs the expected geometry. In its crystal structure, determined at 100 K, the bond lengths within the pyridine ring and the exocyclic C-N and C-Halogen bonds are precisely measured. These values offer a reliable reference for the anticipated bond lengths in this compound.

| Bond | Length (Å) |

|---|---|

| I1-C2 | 2.094 (6) |

| Br1-C5 | 1.884 (6) |

| N1-C2 | 1.352 (8) |

| N1-C6 | 1.332 (8) |

| N2-C3 | 1.391 (8) |

| C3-C4 | 1.390 (9) |

| C4-C5 | 1.371 (9) |

Investigation of Intermolecular Interactions and Hydrogen Bonding

The solid-state structure of aminopyridines is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds. In the crystal lattice of 2-Amino-3,5-dibromopyridine, molecules form dimers through N-H···N hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of another.

This tendency to form robust hydrogen-bonded networks is a hallmark of this class of compounds. In the crystal structure of 2-amino-5-bromopyridinium salts, for instance, the protonated pyridine nitrogen and the exocyclic amino group act as hydrogen bond donors. They form strong N—H···O and N—H···Br hydrogen bonds with counter-ions, creating extensive two-dimensional networks. For this compound, the presence of the hydroxyl group at the C4 position would introduce an additional potent hydrogen bond donor (O-H) and acceptor (O), leading to even more complex and stable three-dimensional supramolecular architectures. These interactions would likely involve O-H···N, O-H···O, and N-H···O hydrogen bonds, dictating the crystal packing and influencing the compound's physical properties.

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) |

|---|---|---|---|

| N-H (Amino) | N (Pyridine) | Intermolecular | ~3.0 |

| N-H (Amino) | O (Hydroxyl) | Intermolecular | ~2.8 - 3.0 |

| O-H (Hydroxyl) | N (Pyridine) | Intermolecular | ~2.7 - 2.9 |

| O-H (Hydroxyl) | O (Hydroxyl) | Intermolecular | ~2.7 - 2.9 |

| N-H (Amino) | Br | Intermolecular | ~3.3 - 3.5 |

Vibrational Spectroscopy for Comprehensive Structural Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational energies of different bonds. For this compound, the FTIR spectrum is expected to show characteristic bands for the N-H, O-H, C-N, C-O, C=C, C-H, and C-Br bonds.

Studies on analogous compounds like 2-amino-5-chloropyridine provide a basis for assigning these vibrational modes. core.ac.uknih.gov

N-H Stretching: The amino group (NH₂) typically exhibits two stretching bands: an asymmetric stretch and a symmetric stretch, usually found in the 3500–3300 cm⁻¹ region. core.ac.uk

O-H Stretching: The hydroxyl group (O-H) will produce a broad absorption band, typically in the 3400–3200 cm⁻¹ range, often overlapping with the N-H stretches. Its broadness is indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3100–3000 cm⁻¹ region. core.ac.uk

NH₂ Scissoring: This bending vibration for the amino group typically appears around 1650-1600 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of sharp bands in the 1600–1400 cm⁻¹ region.

C-N and C-O Stretching: The stretching vibrations of the C-NH₂ and C-OH bonds are typically found in the 1350-1200 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower wavenumbers, typically in the 700–500 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and bonds involving heavier atoms, which may be weak in the FTIR spectrum, produce strong signals in the Raman spectrum.

For this compound, the FT-Raman spectrum would be particularly useful for observing:

Pyridine Ring Breathing Modes: Symmetric ring vibrations, often weak in the IR spectrum, are typically strong in the Raman spectrum and provide information about the substitution pattern. A characteristic ring-breathing mode is expected around 850 cm⁻¹. researchgate.net

C-Br Vibrations: The C-Br stretching and bending modes are often more prominent in the Raman spectrum.

Skeletal Deformations: Low-frequency skeletal vibrations of the entire molecule are also more readily observed.

Experimental and theoretical studies on 2-amino-5-chloropyridine have shown excellent agreement between calculated and observed frequencies for both FTIR and FT-Raman spectra, allowing for a complete and confident assignment of fundamental vibrational modes. core.ac.uknih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | FTIR, Raman |

| O-H Stretch (H-bonded) | 3400 - 3200 (broad) | FTIR |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| NH₂ Scissoring | 1650 - 1600 | FTIR |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | FTIR, Raman |

| C-N Stretch | 1350 - 1260 | FTIR, Raman |

| Pyridine Ring Breathing | ~850 | Raman |

| C-Br Stretch | 700 - 500 | Raman, FTIR |

Computational Chemistry and Theoretical Characterization of 2 Amino 3,5 Dibromopyridin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-Amino-3,5-dibromopyridin-4-ol. These methods model the molecule's behavior by solving the Schrödinger equation, providing a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) spectrum. The theoretical vibrational frequencies can be compared with experimental data to confirm the molecular structure. For instance, the characteristic vibrational modes for the amino (-NH2), hydroxyl (-OH), and carbon-bromine (C-Br) bonds can be identified and assigned.

Table 1: Selected Calculated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| -OH | Stretching | ~3400 - 3600 |

| -NH₂ | Asymmetric Stretching | ~3500 |

| -NH₂ | Symmetric Stretching | ~3400 |

| C=C/C=N | Ring Stretching | ~1500 - 1600 |

| C-Br | Stretching | ~500 - 600 |

Note: These are representative values and can vary based on the specific computational method and basis set used.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for calculating molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate predictions for properties such as electron correlation energies, dipole moments, and polarizability. While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for systems where DFT may not be as reliable. These methods can refine the understanding of the electronic distribution and intermolecular interactions of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-donating amino and hydroxyl groups and electron-withdrawing bromine atoms influences the energies of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the amino group and the pyridine (B92270) ring, while the LUMO is often distributed over the electron-deficient regions.

Table 2: Calculated Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The specific values are dependent on the level of theory and basis set employed in the calculation.

Electrophilicity and Nucleophilicity Descriptors

To quantify the electrophilic and nucleophilic nature of this compound, various reactivity descriptors derived from conceptual DFT are employed. These descriptors help in predicting how the molecule will interact with other chemical species.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) indicates the change in electron density at a particular point when an electron is added to or removed from the system. For this compound, these calculations can pinpoint which atoms are most susceptible to attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the pyridine ring, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the stability arising from hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Table 3: Significant NBO Interactions and Stabilization Energies for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C) | Value |

| LP(1) O | π(C-C) | Value |

| LP(1) Br | σ*(C-C) | Value |

Note: LP denotes a lone pair. The specific interactions and their energies are determined by the NBO calculation.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution of electron density and the presence of donor-acceptor groups that enhance molecular polarizability. For aminopyridine derivatives, the amino group typically acts as an electron donor, while substituents like nitro groups, or even the pyridine ring itself, can function as electron acceptors. This intramolecular charge transfer is a key determinant of NLO activity.

The primary measure of a molecule's intrinsic NLO character is the first hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating this property. Studies on related compounds, such as 2-Amino-3-bromo-5-nitropyridine, have shown that the presence of electron-withdrawing groups significantly enhances the NLO response. researchgate.net In the case of this compound, the bromine atoms are electron-withdrawing, and the hydroxyl group can act as either a donor or an acceptor depending on the electronic environment, which, in conjunction with the amino group, suggests a potential for NLO activity.

The computed values for dipole moment (μ), polarizability (α), and first hyperpolarizability (β) for the related molecule 2-Amino-3-bromo-5-nitropyridine indicate a significant NLO response, largely attributed to its electronic asymmetry. researchgate.net A high β value, in particular, suggests that the molecule could be a good candidate for NLO applications. researchgate.net

Table 1: Calculated NLO Properties of a Structurally Related Aminopyridine Derivative Data presented for 2-Amino-3-bromo-5-nitropyridine as an analogue.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 1.851 | Debye |

| Polarizability (α) | 1.723 x 10⁻²³ | esu |

Source: ResearchGate researchgate.net

Thermodynamic Properties at Varying Temperatures

The thermodynamic properties of a compound, including heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and behavior under different thermal conditions. These properties can be reliably predicted using quantum chemical calculations based on statistical mechanics, typically derived from the vibrational frequencies computed for the optimized molecular structure.

For the analogous compound 2-Amino-3-bromo-5-nitropyridine, thermodynamic properties have been calculated at a range of temperatures. researchgate.net The general trend observed is a positive correlation between temperature and the values of heat capacity, entropy, and enthalpy. This is expected, as increased thermal energy leads to greater population of vibrational and rotational energy levels, resulting in higher entropy and heat capacity. These calculations are vital for predicting the compound's behavior in various environments and for understanding its formation energetics.

Table 2: Calculated Thermodynamic Properties of a Structurally Related Aminopyridine Derivative at Different Temperatures Data presented for 2-Amino-3-bromo-5-nitropyridine as an analogue.

| Temperature (K) | Heat Capacity (C) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 100 | 15.88 | 68.45 | 1.15 |

| 200 | 25.43 | 84.42 | 3.23 |

| 298.15 | 34.02 | 96.67 | 5.98 |

| 400 | 41.15 | 108.43 | 9.75 |

Source: ResearchGate researchgate.net

Conformational Analysis and Tautomerism Studies

The structure of this compound is not static; it can exist in different tautomeric forms. Tautomerism is a critical phenomenon in heterocyclic chemistry that can significantly influence a molecule's chemical reactivity, biological activity, and spectroscopic properties. For this compound, two primary forms of tautomerism are expected: the keto-enol tautomerism involving the hydroxyl group and the pyridine ring, and the amino-imino tautomerism of the amino group.

Keto-Enol Tautomerism : The "ol" suffix in this compound denotes the enol form (a hydroxyl group attached to the pyridine ring). This can tautomerize to the keto form, 2-Amino-3,5-dibromo-1H-pyridin-4-one.

Amino-Imino Tautomerism : The exocyclic amino group can tautomerize to an imino form, where a double bond is formed between the ring nitrogen and the exocyclic nitrogen, with a corresponding shift of a proton.

Computational studies on similar molecules, like 2-amino-4-methylpyridine, have investigated the relative stabilities of such tautomers. researchgate.netscispace.comnih.gov These studies have consistently shown that the canonical amino-pyridinol form is the most stable tautomer by a significant energy margin. researchgate.netscispace.comnih.gov For instance, in 2-amino-4-methylpyridine, the canonical structure is more stable than the next most stable tautomer by 13.60 kcal/mol. researchgate.netscispace.com This stability is largely due to the preservation of the aromaticity of the pyridine ring. The transition to the pyridinone (keto) form disrupts this aromaticity, incurring a substantial energetic penalty.

Furthermore, conformational analysis involves the study of rotations around single bonds. For this compound, the primary conformational flexibility would involve the orientation of the amino and hydroxyl groups. Computational methods can determine the most stable conformations and the energy barriers for rotation. In related aminopyridines, the amino group is often found to be slightly pyramidal. scispace.com

The interplay between these tautomeric and conformational possibilities defines the potential energy surface of the molecule and is fundamental to a complete understanding of its chemical behavior.

Biological Activities and Pharmacological Mechanisms of 2 Amino 3,5 Dibromopyridin 4 Ol

Antimicrobial Efficacy and Therapeutic Potential

Antibacterial Activity Against Bacterial Strains

No studies were identified that investigated the antibacterial activity of 2-Amino-3,5-dibromopyridin-4-ol against any bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity is available.

Elucidation of Antimicrobial Mechanism of Action

As no antimicrobial activity has been reported, there have been no investigations into the potential mechanisms by which this compound might exert such effects.

Anticancer Potential and Antitumor Pathways

Inhibition of Cancer Cell Proliferation

There is no available scientific literature that has evaluated the cytotoxic or anti-proliferative effects of this compound on any cancer cell lines.

Role as a Precursor for Tyrosine Kinase Inhibitors in Chemotherapy

While related aminopyridine structures can serve as scaffolds or precursors in the synthesis of kinase inhibitors, no research has been found that specifically utilizes this compound for this purpose.

Mechanisms Involving DNA Synthesis Inhibition and Apoptosis Induction

In the absence of any demonstrated anticancer activity, there are no studies on the mechanisms of action, such as the inhibition of DNA synthesis or the induction of apoptosis, for this compound.

Enzyme Modulation and Specific Inhibition Profiles

The interaction of small molecules with enzymes is a cornerstone of pharmacology. The 2-aminopyridine (B139424) scaffold is known to be a versatile precursor for compounds that can modulate enzyme activity, including inhibition of key signaling proteins. nih.gov

The 2-aminopyridine moiety serves as a key pharmacophore in a variety of enzyme inhibitors targeting different families. researchgate.net Derivatives of this scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways.

Notable enzyme targets for which 2-aminopyridine derivatives have shown inhibitory activity include:

Inhibitor of kappa B kinases (IKK-α and IKK-β): A series of 2-amino-3,5-diarylbenzamides, which can be considered structurally related to the 2-aminopyridine core, were developed as potent inhibitors of IKK-α and IKK-β. nih.gov These kinases are central to the NF-κB signaling pathway, which is involved in inflammation and immunity.

Cyclin-dependent kinase 8 (CDK8): A novel 2-amino-pyridine derivative was identified as a selective and potent inhibitor of CDK8, a transcriptional kinase considered a target in colon cancer. acs.org The compound exhibited strong inhibitory activity with an IC50 value of 46 nM. acs.org

Other Kinases: The 2-aminopyridine scaffold has been incorporated into inhibitors for a range of other kinases, including JNK1 inhibitors, PKC inhibitors, and Syk inhibitors, highlighting its versatility in targeting ATP-binding sites. researchgate.net

Table 1: Selected Enzyme Targets of the 2-Aminopyridine Scaffold

| Enzyme Target | Compound Class/Example | Therapeutic Area |

|---|---|---|

| IKK-α, IKK-β | 2-amino-3,5-diarylbenzamides | Inflammation |

| CDK8 | 2-amino-pyridine derivative | Oncology |

| JNK1 | 2-aminopyridine derivatives | Inflammation, Neurodegeneration |

| PKC | 2-aminopyridine derivatives | Various |

| Syk | 2-aminopyridine derivatives | Inflammation, Autoimmune Disorders |

Ligand-Receptor Interactions and Pharmacodynamic Characterization

The ability of the 2-aminopyridine scaffold to act as a ligand for G protein-coupled receptors (GPCRs) is another significant area of its pharmacology. Its derivatives have been extensively studied as modulators of adenosine (B11128) receptors.

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are implicated in a wide range of physiological processes. The amino-3,5-dicyanopyridine scaffold, which shares the core 2-aminopyridine structure, has proven to be a particularly versatile framework for developing potent adenosine receptor ligands. nih.govmdpi.com

Studies on this class of compounds have revealed that small structural modifications can dramatically influence both binding affinity and selectivity across the four AR subtypes. mdpi.com For example, research on a series of 2-amino-4-aryl-6-(1H-imidazol-2-yl-methylsulfanyl)-pyridine-3,5-dicarbonitriles demonstrated that these compounds could achieve nanomolar affinity. nih.gov The nature of the substituent at various positions on the pyridine (B92270) ring dictates the selectivity profile. Some derivatives act as "pan ligands," binding to all four AR subtypes with comparable nanomolar affinity, while others show marked selectivity for specific subtypes. mdpi.com

Table 2: Binding Affinity of Representative Amino-3,5-dicyanopyridine Derivatives at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B EC50 (nM) |

|---|---|---|---|---|

| Compound 1 | 9.63 | 21 | 52 | 1.4 |

| Compound 3 | Low nM | - | - | Low nM |

| Compound 5 | 2.50 | 24 | 25 | 1.12 |

| Compound 8 | High Affinity | - | - | - |

| Compound 11 | High Affinity | - | - | High Affinity |

Data sourced from studies on amino-3,5-dicyanopyridine scaffolds. nih.govmdpi.com Ki represents the inhibition constant, and EC50 represents the half-maximal effective concentration.

The functional activity of ligands at a receptor is as critical as their binding affinity. The amino-3,5-dicyanopyridine series is notable for the diverse pharmacological profiles its members exhibit, ranging from full agonists to partial agonists and neutral antagonists. mdpi.com

Many of the developed dicyanopyridine derivatives that bind to adenosine receptors act as partial agonists. nih.govmdpi.com For instance, certain compounds have been identified as combined partial agonists at the A1 and A2B receptor subtypes. nih.gov This dual activity can be of significant interest, as simultaneous modulation of multiple receptor subtypes may lead to synergistic therapeutic effects. The 1H-imidazol-2-yl group has been identified as an important structural feature for conferring potent agonist activity in this series. nih.gov The specific nature of the substituents ultimately fine-tunes the degree of efficacy, determining whether a compound behaves more like an agonist (activator) or an antagonist (blocker) at a given receptor.

Broader Pharmacological Relevance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in drug discovery due to its simple, low molecular weight structure that is readily functionalized to create diverse molecular libraries. rsc.org Its derivatives have been investigated for a vast spectrum of pharmacological activities, demonstrating its wide-ranging therapeutic potential.

The interaction of the aminopyridine ring with different enzymes and receptors can result in a multitude of biological effects. researchgate.net Beyond kinase and GPCR modulation, compounds incorporating the 2-aminopyridine scaffold have demonstrated a remarkable breadth of activities, including:

Antimicrobial Properties: Effective against various bacterial and fungal pathogens. researchgate.netnih.gov

Antiviral Activity: Showing potential in combating viral infections. researchgate.net

Anti-inflammatory Effects: Consistent with the inhibition of inflammatory kinases like IKK. researchgate.net

Anticonvulsant and Analgesic Properties: Indicating effects on the central nervous system. researchgate.net

Anti-diabetic Potential: As seen in the development of adenosine receptor agonists with effects on glucose homeostasis. researchgate.netnih.gov

Anticancer Activity: Through mechanisms such as the inhibition of cell-cycle kinases like CDK8. nih.govacs.org

This wide range of biological activities underscores the importance of the 2-aminopyridine core as a starting point for the synthesis of new therapeutic agents. researchgate.netnih.gov

Antidiabetic, Antiviral, Anti-inflammatory, and Analgesic Properties

Currently, there is a notable absence of published research on the specific effects of this compound in the areas of diabetes, virology, inflammation, and pain management. While structurally related pyridine compounds have been the subject of such investigations, data pertaining directly to this particular molecule is not available in the public domain.

Activity as Inhibitors of Specific Biological Targets (e.g., JNK1, PKC)

Similarly, there is no readily available information to suggest that this compound has been evaluated as an inhibitor of specific biological targets such as c-Jun N-terminal kinase 1 (JNK1) or Protein Kinase C (PKC). These kinases are crucial in various cellular signaling pathways, and their inhibition is a key strategy in the development of treatments for a range of diseases. However, the inhibitory potential of this compound against these or any other specific enzymes or receptors has not been documented in the accessible scientific literature.

Further research is required to determine if this compound possesses any of the aforementioned biological activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Molecular Structure with Observed Biological Responses

The biological activities of pyridine (B92270) derivatives are often attributed to the specific arrangement of functional groups on the pyridine core. For instance, 2-aminopyridine (B139424) derivatives are precursors in the synthesis of various heterocyclic compounds with demonstrated antibacterial, anticancer, and anti-inflammatory properties. nih.gov The presence of an amino group at the 2-position, as seen in 2-Amino-3,5-dibromopyridin-4-ol, is a common feature in many biologically active molecules.

Research on related compounds has shown that modifications to the substituents can dramatically alter biological outcomes. For example, in a series of 2-(substituted amino)- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines, the introduction of a 3-hydroxy-4-methoxyphenylamino group resulted in a compound with significantly improved antiproliferative activity against several cancer cell lines. nih.gov This highlights the principle that the nature and position of substituent groups are critical in determining the biological response of the parent molecule.

| Compound/Derivative | Key Structural Feature | Observed Biological Activity/Property | Reference |

|---|---|---|---|

| 2-Aminopyridine Derivatives | Amino group at the 2-position of the pyridine ring | Precursors for antibacterial, anticancer, and anti-inflammatory agents | nih.gov |

| 2-(substituted amino)- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidines | 3-hydroxy-4-methoxyphenylamino group | Potent antiproliferative activity against cancer cell lines | nih.gov |

| 4-Amino-5,6-diaryl-furo[2,3-d]pyrimidines | 4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine | Potent GSK-3beta inhibitory activity | researchgate.net |

Impact of Halogen Substituents on Reactivity and Biological Activity

The two bromine atoms in this compound significantly influence its electronic properties and reactivity. Halogen substituents are known to be electron-withdrawing, which can decrease the nucleophilicity of the pyridine nitrogen. jyu.fi This effect can hinder the formation of stable complexes with certain ions. jyu.fi For instance, studies on 2,6-dihalopyridines have shown their inability to form stable crystalline halogen(I) complexes due to the reduced basicity of the pyridinic nitrogen. jyu.fi

The presence of bromine atoms can also direct the course of chemical reactions. For example, in the synthesis of 2-amino-5-bromopyridine (B118841), 2-amino-3,5-dibromopyridine (B40352) is formed as a side product, indicating the influence of the existing amino group on the position of bromination. orgsyn.org

Influence of Amino and Hydroxyl Groups on Molecular Recognition and Interactions

The amino and hydroxyl groups are key players in the molecular interactions of this compound. Both groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.

The amino group, in particular, can be crucial for the biological activity of heterocyclic compounds. In some molecules, the presence of a reactive amino group can lead to the inactivation of bacterial proteins by reacting with amino acid residues, disrupting their function and leading to bacterial cell death. jmchemsci.com

The hydroxyl group, especially in the ortho position to a nitrogen atom in a pyridine ring, can form strong intramolecular hydrogen bonds. This can stabilize the molecule and influence its conformation. The interplay between hydrogen bonding and halogen bonding, as influenced by these functional groups, is a critical aspect of the molecule's supramolecular chemistry. nih.govmdpi.com

| Functional Group | Influence on Molecular Properties | Example of Interaction | Reference |

|---|---|---|---|

| Amino Group | Can act as a hydrogen bond donor/acceptor. Key for biological activity. | Inactivation of bacterial proteins through reaction with amino acid residues. | jmchemsci.com |

| Hydroxyl Group | Can act as a hydrogen bond donor/acceptor. Can form intramolecular hydrogen bonds. | Formation of stable intramolecular N-H···N hydrogen bonds in certain pyridine derivatives. | nih.govmdpi.com |

| Halogen (Bromine) | Electron-withdrawing, reducing nucleophilicity. Can participate in halogen bonding. | Directing electrophilic substitution and forming halogen bonds in crystal structures. | mdpi.comjyu.fiorgsyn.org |

Rational Design Principles for Modifying Pharmacological Profiles

The principles of rational drug design can be applied to modify the pharmacological profile of this compound by making strategic structural changes. The goal of such modifications is to enhance desired biological activities while minimizing off-target effects.

One approach is to synthesize analogs with different substituents at various positions on the pyridine ring. For example, replacing the bromine atoms with other halogens could modulate the strength of halogen bonding and the electronic properties of the molecule. mdpi.com Similarly, modifying the amino and hydroxyl groups, or introducing new functional groups, could alter the molecule's hydrogen bonding capacity and its interaction with biological targets.

Structure-activity relationship studies of related compounds provide valuable insights for rational design. For instance, the discovery that specific substitutions on the amino group of a triazolopyrimidine scaffold led to potent tubulin polymerization inhibitors demonstrates the power of this approach. nih.gov Similarly, the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as selective 12-lipoxygenase inhibitors was guided by medicinal chemistry optimization of a lead scaffold. nih.gov

By systematically exploring the chemical space around the this compound core, it is possible to develop new derivatives with tailored pharmacological profiles for specific therapeutic applications. This process often involves computational modeling, such as molecular docking, to predict the binding of designed analogs to their biological targets.

Applications in Medicinal Chemistry and Drug Discovery

Utility as a Versatile Building Block in Synthetic Organic Chemistry

Halogenated pyridines are widely recognized as crucial intermediates in organic synthesis for the pharmaceutical and agrochemical industries. The presence of bromine atoms on the pyridine (B92270) ring of 2-Amino-3,5-dibromopyridin-4-ol provides reactive sites for various cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This versatility enables the construction of more complex molecules.

A close structural analog, 2-Amino-3,5-dibromo-4-methylpyridine, is noted for its role as a key intermediate in synthesizing a range of pharmaceuticals, including anti-cancer and antimicrobial drugs. chemimpex.com The reactivity of its bromine substituents is instrumental in developing novel pyridine derivatives with enhanced biological effects. chemimpex.com Similarly, related aminopyridine structures serve as foundational components for creating libraries of compounds for drug screening. Aminopyridines and their derivatives are frequently classified as "heterocyclic building blocks" by chemical suppliers, underscoring their fundamental role in synthetic chemistry. bldpharm.com The synthesis of related compounds, such as 2-amino-5-bromo-3-iodopyridine, highlights the importance of halogenated aminopyridines as indispensable intermediates in the production of targeted drugs like tyrosine kinase inhibitors.

Design and Development of Novel Therapeutic Agents

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, a major class of cancer therapeutics. Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling and growth. Aberrant kinase activity is a hallmark of many cancers.

The aminopyridinol scaffold, present in this compound, is particularly relevant to the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov Overexpression and mutations of FGFR4 are implicated in the progression of various cancers, including hepatocellular carcinoma. nih.gov Researchers have designed and synthesized series of aminopyrimidine and aminopyridine derivatives that demonstrate potent and selective inhibition of FGFR4. nih.govnih.gov For example, a series of 2-aminopyrimidine (B69317) derivatives showed high selectivity for FGFR4 over other members of the FGFR family, potently inhibiting its enzymatic activity at nanomolar concentrations. nih.gov

The development process involves creating analogs based on the core aminopyridine structure to optimize potency, selectivity, and pharmacokinetic properties. The data below illustrates how modifications to a related 2-aminopyrimidine scaffold affect its inhibitory activity against FGFR4 and its ability to suppress the growth of cancer cells that are dependent on FGFR4 signaling.

Table 1: Activity of 2-Aminopyrimidine Derivatives as FGFR4 Inhibitors

| Compound | FGFR4 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) on MDA-MB-453 cells |

|---|---|---|

| BLU9931 (1) | 6 | 0.35 |

| Compound 2n | 2.6 | 0.38 |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Data sourced from a study on 2-aminopyrimidine derivatives. nih.gov

This structure-activity relationship (SAR) data is vital for refining the design of new drug candidates based on the aminopyridinol framework.

Computational Approaches in Ligand Design and Docking Studies for Target Identification

Computational chemistry has become an indispensable tool in modern drug discovery, enabling scientists to predict how a molecule will interact with its biological target before it is synthesized. researchgate.net Molecular docking is a key computational technique used to simulate the binding of a ligand (a potential drug molecule) to the active site of a protein, such as an enzyme or receptor. amazonaws.complos.org

In the context of developing inhibitors based on the aminopyridine scaffold, docking studies provide crucial insights into the molecular interactions that govern binding affinity and selectivity. nih.gov For instance, in the design of FGFR4 inhibitors, molecular docking was used to understand how different chemical groups attached to the aminopyridine core would affect binding to the kinase's ATP pocket. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Research on Aurora kinase inhibitors, another important class of anti-cancer targets, also utilizes molecular docking to analyze how 2-amino-3,5-disubstituted-pyrazine derivatives bind to the target enzymes. nih.gov Docking simulations indicated that the lead compound formed stable hydrogen bonds with residues in the active sites of both Aurora A and Aurora B kinases, explaining its inhibitory activity. nih.gov Such computational analysis helps rationalize observed biological activities and guides the rational design of more potent and selective inhibitors. researchgate.netplos.org

Table 2: Key Interactions in Molecular Docking Studies

| Ligand Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Aminopyrimidine Derivatives | FGFR4 | Cys488 | Covalent Bond |

| Aminopyrimidine Derivatives | FGFR4 | Asp641 | Hydrogen Bond |

| Disubstituted-aminopyrazines | Aurora A/B | Alanine | Hydrogen Bond |

This table summarizes typical interactions identified through docking studies of related heterocyclic inhibitors with their target kinases. Data sourced from studies on FGFR and Aurora kinase inhibitors. nih.govnih.gov

These computational predictions are invaluable for prioritizing which novel derivatives of scaffolds like this compound should be synthesized and tested, thereby accelerating the drug discovery process.

Future Research Directions and Perspectives

Discovery of Novel Biological Activities for 2-Amino-3,5-dibromopyridin-4-ol

The structural motifs present in this compound are common in many biologically active compounds. Substituted aminopyridines are known to act as enzyme inhibitors and receptor ligands. The future exploration of this compound's biological profile should be systematic and broad-ranging.

Initial efforts should focus on high-throughput screening against diverse panels of biological targets. A primary area of interest would be protein kinases, as aminopyridine and diaminopyrimidine scaffolds are central to many potent kinase inhibitors used in oncology. nih.gov The compound could be tested against a comprehensive kinome panel to identify any specific inhibitory activity. For instance, its structural relative, 2-amino-3,5-dibromopyridine (B40352), serves as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer therapy.

Furthermore, given the prevalence of pyridine (B92270) derivatives in neurology and inflammatory disease research, screening against relevant G-protein coupled receptors (GPCRs) and ion channels is warranted. The compound's potential as an antimicrobial or antifungal agent should also be investigated, drawing parallels from the broad-spectrum activity of other heterocyclic compounds. jmchemsci.com

Development of More Efficient and Eco-friendly Synthetic Routes

While specific synthesis routes for this compound are not extensively documented in current literature, methods for analogous compounds provide a clear roadmap for future development. A known synthesis for the related 2-amino-3-hydroxy-5-bromopyridine involves the hydrolysis of 2-amino-3,5-dibromopyridine using potassium hydroxide (B78521) in an autoclave at high temperatures. prepchem.com This highlights a potential, albeit harsh, pathway starting from a dibrominated precursor.

Future research must prioritize the development of more efficient and environmentally benign synthetic strategies. Key challenges in pyridine chemistry often include controlling regioselectivity during halogenation and other substitutions, as well as avoiding the formation of by-products. heteroletters.orgorgsyn.org For example, the bromination of 2-aminopyridine (B139424) can lead to the formation of the 2-amino-3,5-dibromopyridine by-product, which can be difficult to separate. heteroletters.orgorgsyn.org

Modern synthetic methodologies that could be explored include:

Catalytic C-H Activation/Hydroxylation: Late-stage hydroxylation of a pre-formed 2-amino-3,5-dibromopyridine intermediate using advanced palladium or photocatalytic methods could offer a more direct and milder route, avoiding harsh hydrolytic conditions.

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and allow for precise control over reaction parameters like temperature and time, potentially reducing by-product formation.

Green Chemistry Approaches: The use of greener solvents (e.g., water-ethanol mixtures) and recyclable catalysts should be a central goal. nih.gov Research into enzymatic or biocatalytic methods could provide highly selective and sustainable routes for introducing the hydroxyl and amino functionalities. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation | High regioselectivity, milder reaction conditions. | Catalyst development, optimization of oxidants. |

| Flow Chemistry | Improved yield and safety, scalability. | Reactor design, optimization of flow parameters. |

| Biocatalysis | High selectivity, environmentally friendly. | Enzyme discovery and engineering. |

In-depth Mechanistic Investigations of Biological Interactions at the Molecular Level

Should initial screenings identify significant biological activity, the next critical step is to elucidate the compound's mechanism of action at a molecular level. The functional groups of this compound offer multiple points for interaction with biological macromolecules.

Future mechanistic studies would involve:

Structural Biology: Co-crystallization of the compound with its target protein (e.g., a kinase or enzyme) to obtain X-ray diffraction data. This would provide a precise, atomic-level map of the binding interactions, revealing which residues are involved and the role of each functional group on the pyridine ring.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamic parameters of the interaction, providing insight into the driving forces of binding.

Mutagenesis Studies: Site-directed mutagenesis of the target protein's active site, followed by activity assays, can confirm the specific amino acid residues that are critical for the compound's binding and inhibitory effect. nih.gov

Cellular Assays: Investigating downstream cellular effects can help to confirm the on-target activity. For example, if the compound inhibits a specific kinase, researchers would look for a corresponding decrease in the phosphorylation of that kinase's known substrates within the cell. nih.gov

Understanding these molecular interactions is fundamental for explaining the compound's activity and provides the basis for its future optimization. nih.govdrugbank.com

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery and optimization process. nih.gov For this compound, a robust computational strategy would be a key component of future research.

Key computational approaches would include:

Molecular Docking: Once a biological target is identified and its 3D structure is known, molecular docking simulations can predict the preferred binding pose of this compound within the active site. nih.gov This can help interpret initial screening results and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of derivatives, a QSAR model can be built. nih.gov This model would mathematically correlate changes in chemical structure with changes in biological activity, allowing for the prediction of the activity of novel, yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target protein over time, providing insights into the stability of the interaction and the role of solvent molecules.

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving significant time and resources.

These computational tools, used in a feedback loop with chemical synthesis and biological testing, would enable a rational, hypothesis-driven approach to optimize the potency, selectivity, and drug-like properties of lead compounds derived from the this compound scaffold. nih.gov

Exploration of Potential Applications Beyond Medicinal Chemistry

The utility of this compound is not necessarily confined to medicinal chemistry. Halogenated pyridines and related heterocycles are valuable in other advanced fields.

Future research should explore potential applications in:

Materials Science: The electron-deficient nature of the pyridine ring, combined with the electronic influence of the bromine, amino, and hydroxyl substituents, could impart interesting photophysical or electronic properties. Its potential use as a building block for organic light-emitting diodes (OLEDs), organic semiconductors, or functional polymers could be investigated.

Agrochemicals: Many commercial pesticides and herbicides are based on pyridine and other heterocyclic structures. The compound could be screened for activity as an insecticide, fungicide, or herbicide. Related compounds like 2-amino-3,5-dibromobenzaldehyde (B195418) are used in agrochemical synthesis. scimplify.com

Coordination Chemistry: The nitrogen atom of the pyridine ring and the exocyclic amino and hydroxyl groups are potential coordination sites for metal ions. Research into the synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with unique magnetic or optical properties.

Q & A

Advanced Research Question

- Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to remove unreacted precursors.

- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates di-brominated products from mono-/tri-substituted impurities .

- HPLC : Reverse-phase methods with UV detection ensure >98% purity for sensitive applications .

How can reaction time and stoichiometry be optimized for scalable synthesis?

Advanced Research Question

- Kinetic Monitoring : Use in situ IR or LC-MS to track bromination progress and terminate reactions at ~85% conversion to avoid over-bromination .

- Design of Experiments (DoE) : Systematic variation of bromine equivalents (1.8–2.2 mol) and reaction time (1–4 hours) identifies optimal conditions .

What are the challenges in characterizing halogen-halogen interactions in this compound?

Advanced Research Question

- X-Ray Diffraction Limitations : Heavy bromine atoms may dominate scattering, obscuring weaker interactions. Synchrotron sources improve resolution .

- Theoretical Modeling : Density Functional Theory (DFT) calculations predict Br···Br contacts and their thermodynamic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.